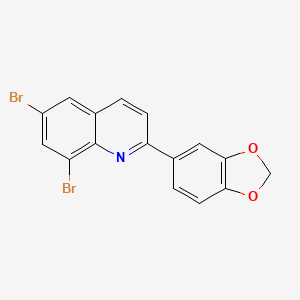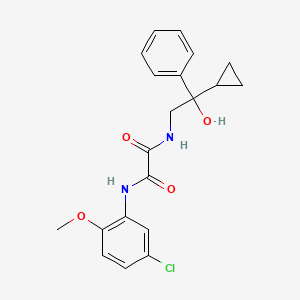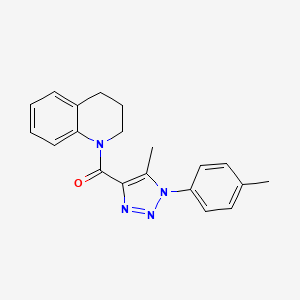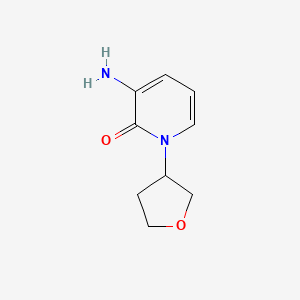![molecular formula C16H13ClN4O3S B2768247 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1396856-82-8](/img/structure/B2768247.png)
6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound This compound's structure features a pyridazinone core with an attached azetidine moiety, linked through a carbonyl group, and a benzo[d]thiazole ring with a chlorine atom at the para position
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, it disrupts bacterial cell–cell communication, thereby affecting processes such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system . This leads to a disruption in bacterial cell–cell communication and a decrease in processes such as biofilm formation, virulence production, and other pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the benzo[d]thiazole ring: : This can be achieved through cyclization reactions involving 2-aminothiophenol derivatives.
Introduction of the azetidine ring: : Azetidine rings are often synthesized via cycloaddition reactions, where appropriate precursors react under controlled conditions.
Construction of the pyridazinone core: : This might involve the condensation of hydrazines with suitable diketones, followed by cyclization.
Final assembly: : The key reaction involves linking the benzo[d]thiazole and azetidine moieties to the pyridazinone core via carbonyl chemistry, often using coupling agents like EDC or DCC.
Industrial Production Methods: While industrial synthesis often follows similar routes, scalability and efficiency are critical. Methods might involve:
Optimization of solvent systems to ensure high yield and purity.
Catalysis to speed up reactions and lower costs.
Process intensification techniques to reduce steps and improve throughput.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of reactions:
Oxidation: : Using reagents like mCPBA, the benzo[d]thiazole moiety can be selectively oxidized.
Reduction: : Metal hydrides (like LiAlH4) can reduce specific parts of the molecule.
Substitution: : The chloro group can be replaced using nucleophilic aromatic substitution with reagents like amines or thiols.
Oxidizing agents: : mCPBA, KMnO4
Reducing agents: : LiAlH4, NaBH4
Substituting agents: : Amines, thiols under basic conditions
Oxidation: : Benzo[d]thiazole sulfoxides or sulfones.
Reduction: : Benzo[d]thiazole with reduced chlorine.
Substitution: : Various substituted benzo[d]thiazoles.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in organic synthesis, allowing for the formation of more complex molecules.
Biology: Potential use in biochemical assays to investigate enzyme activities or protein interactions due to its unique structure.
Medicine: Explored for its potential pharmacological properties, particularly in developing new drugs targeting specific pathways.
Industry: Utilized in the creation of specialty chemicals, polymers, or as a catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds:
4-chlorobenzo[d]thiazole derivatives: : Share the benzo[d]thiazole core.
Azetidine-1-carbonyl compounds: : Contain the azetidine ring with carbonyl group.
Pyridazinone analogs: : Have similar pyridazinone core structure.
Structure: : The unique combination of benzo[d]thiazole, azetidine, and pyridazinone moieties.
Reactivity: : Specific reactions due to the chloro group on the benzo[d]thiazole ring.
Properties
IUPAC Name |
6-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-20-13(22)6-5-11(19-20)15(23)21-7-9(8-21)24-16-18-14-10(17)3-2-4-12(14)25-16/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZPRKQJREDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2768164.png)
![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)


![1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2768174.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2768185.png)


